molecular formula C15H12BrNO3 B2800047 3-{[(4-Bromophenyl)acetyl]amino}benzoic acid CAS No. 890988-63-3

3-{[(4-Bromophenyl)acetyl]amino}benzoic acid

Cat. No.: B2800047
CAS No.: 890988-63-3
M. Wt: 334.169
InChI Key: UBLREUAUMUDFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)acetyl]amino}benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

3-{[(4-Bromophenyl)acetyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the 4-bromophenyl group but lacks the benzoic acid moiety.

    3-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the 4-bromophenyl group.

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the benzoic acid moiety.

Uniqueness

3-{[(4-Bromophenyl)acetyl]amino}benzoic acid is unique due to the presence of both the 4-bromophenyl and benzoic acid moieties, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[[2-(4-bromophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-6-4-10(5-7-12)8-14(18)17-13-3-1-2-11(9-13)15(19)20/h1-7,9H,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLREUAUMUDFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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